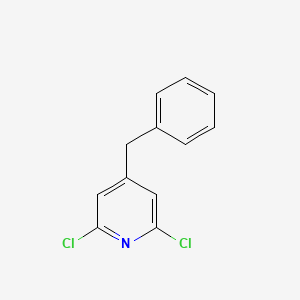

4-Benzyl-2,6-dichloropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9Cl2N |

|---|---|

Molecular Weight |

238.11 g/mol |

IUPAC Name |

4-benzyl-2,6-dichloropyridine |

InChI |

InChI=1S/C12H9Cl2N/c13-11-7-10(8-12(14)15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

InChI Key |

PWIGBSCBAAJZII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Applications of 4 Benzyl 2,6 Dichloropyridine As a Synthetic Building Block

Construction of Diverse Substituted Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The chlorine atoms at the 2 and 6 positions of the pyridine ring in 4-benzyl-2,6-dichloropyridine are susceptible to nucleophilic substitution, making it an excellent precursor for a wide array of substituted pyridine derivatives. arkat-usa.orgchempanda.com Various nucleophiles, including amines, phenols, and thiols, can be introduced to create molecules with diverse functionalities. arkat-usa.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to synthesize di-substituted pyridines by reacting 2,6-dichloropyridine (B45657) derivatives with arylboronic acids. researchgate.netresearchgate.net The reactivity of the dichloropyridine can be influenced by the electronic nature of other substituents on the ring. For instance, electron-withdrawing groups can enhance the reactivity under palladium catalysis. arkat-usa.org

Similarly, this compound serves as a foundational structure for synthesizing substituted pyrimidine derivatives. The pyrimidine core is a crucial component in many biologically active compounds. researchgate.netmdpi.com Synthetic strategies often involve the reaction of dichloropyrimidine analogues with various nucleophiles to introduce desired substituents. researchgate.net

Table 1: Synthesis of Substituted Pyridines and Pyrimidines

| Starting Material | Reagent(s) | Product | Application/Significance |

|---|---|---|---|

| 2,6-Dichloropyridine | Arylboronic acids, Pd catalyst | 2,6-Diarylpyridines | Building blocks for functional materials and ligands. researchgate.netresearchgate.net |

| 2,6-Dichloropyridine derivative | Amines, phenols | 2,6-Disubstituted pyridines | Precursors for pharmaceuticals and agrochemicals. arkat-usa.orgchempanda.com |

Synthesis of Fused Heterocyclic Systems

The reactivity of this compound extends to the construction of more complex fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Pyridopyrimidine and Imidazopyridine Ring Systems

Pyridopyrimidines, which exhibit a range of biological activities, can be synthesized using dichloropyridine derivatives as starting materials. researchgate.net The synthesis often involves cyclization reactions where the pyridine ring is fused with a pyrimidine ring. jchr.org Similarly, imidazopyridine derivatives, which are also of significant interest in drug discovery, can be prepared through multi-component reactions involving aminopyridines, which can be derived from their chlorinated precursors. nih.govmdpi.comresearchgate.net The Groebke–Blackburn–Bienaymé reaction is one such efficient method for creating imidazo[1,2-a]pyridines. mdpi.com

Formation of Other Polycyclic Aromatic Compounds

The strategic functionalization of the this compound scaffold allows for its incorporation into larger polycyclic aromatic systems. For example, through sequential cross-coupling reactions, it can be used to build complex heteroaromatic structures. The synthesis of dinucleophilic fragments from dichloro-heteroaromatics via Suzuki-Miyaura coupling provides building blocks for larger macrocycles and other complex architectures. researchgate.net

Integration into Macrocyclic and Supramolecular Architectures

Macrocyclic and supramolecular chemistry relies on the precise arrangement of molecular components. d-nb.info this compound can serve as a key building block in the synthesis of pyridinophanes and other macrocycles. beilstein-journals.org The controlled reaction of both chloro-substituents with a long-chain di-nucleophile can lead to the formation of a macrocyclic ring. The Kumada cross-coupling reaction of 2,6-dichloropyridine with a di-Grignard reagent is a known strategy to produce pyridinophanes. beilstein-journals.org These macrocyclic structures are of interest for their unique host-guest chemistry and potential applications in catalysis and molecular recognition. d-nb.info

Precursor for Ligands in Coordination and Organometallic Chemistry

The pyridine nitrogen and the potential for introducing other donor atoms make derivatives of this compound attractive as ligands in coordination and organometallic chemistry. acs.orggoogle.com By replacing the chlorine atoms with functional groups containing nitrogen, oxygen, or sulfur, multidentate ligands can be synthesized. ajgreenchem.com These ligands can then be used to form stable complexes with various transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on the pyridine ring, which in turn influences their catalytic activity or other properties. Bipyridine derivatives, which are fundamental in coordination chemistry, can be synthesized through various coupling reactions starting from chloropyridines. mdpi.com

Utilization in the Synthesis of Complex Organic Molecules

The versatility of this compound as a synthetic intermediate extends to the synthesis of a wide range of complex organic molecules. Its ability to undergo selective functionalization at the 2, 4, and 6 positions provides a platform for constructing intricate molecular architectures. ambeed.comopenmedicinalchemistryjournal.comnih.gov For instance, it can be a precursor for synthesizing N-(1-benzylpiperidin-4-yl)-2,6-dichloropyridine-3-carboxamide, a more complex molecule with potential biological activity. nih.gov The step-wise substitution of the chlorine atoms allows for the controlled introduction of different functional groups, leading to highly substituted and complex pyridine derivatives. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-Dichloropyridine |

| Pyridine |

| Pyrimidine |

| 2-Benzylthio-4,6-dichloropyrimidine |

| Pyridopyrimidine |

| Imidazopyridine |

| Imidazo[1,2-a]pyridine |

| Pyridinophane |

| N-(1-benzylpiperidin-4-yl)-2,6-dichloropyridine-3-carboxamide |

| Benzyl (B1604629) chloride |

| 2-thiobarbituric acid |

| 2-benzylthiobarbituric acid |

| 2-chloropyrimidine |

| 1,6-diaminohexane |

| Trifluoroacetic acid |

| Dichloromethane |

| Methanol |

| Triethylamine |

| Arylboronic acid |

| 2,2'-bipyridine |

| Muscopyridine |

| Cyanoacetohydrazide |

| 4-nitroacetophenone |

| 1,1-bis(methylthio)-2-nitroethylene |

| Ethyl(2Z)-2-(ethoxymethylidine)-3-oxobutanoate |

| S-methyl isothiouronium hemisulfate |

| 2-aminopyridine |

| ethyl 3-bromo-2-oxo propanoate |

| N-fluoro-2,6-dichloropyridinium tetrafluoroborate |

| Benzil |

| 2,4,6-triphenylpyridinium |

| N-benzyl-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5-amine |

| 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine |

| methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside |

| 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine |

| 4,6-dichloropyrimidine |

| p-methoxyphenylboronic acid |

| cyanuric chloride |

| N-cyclohexyl-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo [1,2-a]pyridin-3-amine |

| 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine |

| 2-Chloro-4,6-bis(4-fluorophenyl)pyrimidine |

| 2-Chloro-4-(4-chlorophenyl)-6-phenylpyrimidine |

| 2-Chloro-4-(4-fluorophenyl)-6-phenylpyrimidine |

| 2-Chloro-4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidine |

| 2-Chloro-4-(4-chlorophenyl)-6-(phenylthio)pyrimidine |

| 2-Chloro-4-(4-fluorophenyl-6-(phenylthio)pyrimidine |

| 2,6-Dichloro-4-phenylpyridine |

| 2,6-Dichloro-4-(4-chlorophenyl)pyridine |

| Benzyl-(2,6-dichloro-pyridin-4-yl)-amine |

| N-(1-benzylpiperidin-4-yl)-2,6-dichloropyridine-3-carboxamide |

| 2-chloropyridine (B119429) |

| 2,6-dichloropyridine hydrochloride |

| chlorine |

| N-benzyl-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5-amine |

| 4,4'-[6-(diethylamino)-1,3,5-triazine-2,4-diyl]diphenol |

| 4,4'-(pyrimidine-4,6-diyl)diphenol |

| 4,4'-(pyridine-2,6-diyl)diphenol |

| N´-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-2-carbohydrazide |

| N´-(Prop-2-yn-1-yl)imidazo[1,2-a]pyridine-2-carbohydrazide |

| sodium ascorbate |

| CuSO4.5H2O |

| ethyl imidazo[1,2-a]pyridine-2-carboxylate |

| hydrazine hydrate |

| N-benzyl 2,4,6-collidinium salt |

| 2,4,6-triphenylpyrylium tetrafluoroborate |

| 2-mercaptopyridine-N-conjugate oxide |

| pyrithione |

| 2-chloropyridine-N-oxide |

| phenylacetonitrile |

| pheniramine |

| methylphenidate |

| benzylcyanide |

| 2-phenyl-2-piperidilacetic acid |

| 3-chloropyridine |

| 4-chloropyridine |

| N-(4-benzyl-5,6-dihydropyridin-1(2H)-yl)-2-methoxybenzamide |

| N-(4-benzyl-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzamide |

| 2-substituted aryl 1, 3, 4-oxadiazoles |

| (Z)-2-((3-(5-bromobenzofuran-2-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |

| 2-(1H-indol-3-yl)methyl)-1,3,4-oxadiazole |

| chromeno [4, 3-b] pyrrolo [3, 2-h] quinolin-7(1H)-one |

| 6, 7-disubstituted 4-aminopyrido [2, 3-d] pyrimidine |

| 2,6-dichloro-4-phenylpyridines |

| N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2- phenyl-5,6-dihydroimidazo[2,1-b] arkat-usa.orgCurrent time information in Bangalore, IN.scribd.comthiadiazol-6-yl) acetyl)phenyl)acetamide |

| Ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenyl-5,6-dihydroimidazo [2,1-b] arkat-usa.orgCurrent time information in Bangalore, IN.scribd.comthiadiazol-6-yl)-3-oxobutanoate |

| Dodecyl 2-(dodecyloxy)quinoline-4-carboxylate |

| Dodecyl 1-dodecyl-2-oxo-1,2-dihydroquinoline-4-carboxylate |

| pyrazole |

| oxazole |

| 2,4,6-tris(4-dimethylamino)pyridinium-substituted 3,5-dichloropyridine |

| pentachloropyridine |

| sodium phenylsulfinate |

| 4,6-diaminopyrimidine-2(1H)-thione |

| pentafluoropyridine |

| methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside |

| benzoyl chloride |

| N,N-dimethylaminopyridine |

| benzoic acid |

| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide |

| 1,2-dichloroethane |

| 2,2'-bipyridine |

| picolinic acid |

| 2,6-pyridinecarboxylic acid |

| 2-pyridyl zinc halides |

| bromopyridines |

| K+(LiHMDS)e− |

| K(Ot-Bu) |

Lack of Documented Role in New Reaction Methodologies for this compound

Following a comprehensive review of scientific literature and chemical databases, no specific research has been identified detailing the use of This compound as a foundational building block for the development of new reaction methodologies.

The available literature primarily focuses on the reactivity and synthetic applications of the parent compound, 2,6-dichloropyridine, and other closely related derivatives. For instance, studies have explored the use of 2,6-dichloropyridine in various transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution patterns. vulcanchem.commdpi.com Research has also been conducted on the regioselectivity of substitutions for di- and tri-halopyridines, which generally demonstrates a preference for reaction at the 4-position, a site already occupied by the benzyl group in the compound of interest.

However, specific studies that leverage this compound as a key substrate to establish or exemplify a novel synthetic method are not present in the reviewed sources. Therefore, it is not possible to provide an article on its "Role in the Development of New Reaction Methodologies" based on current scientific documentation.

Theoretical and Computational Investigations of 4 Benzyl 2,6 Dichloropyridine and Analogous Systems

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to describing the electronic landscape and geometric parameters of a molecule. Methods like Density Functional Theory (DFT) allow for a detailed analysis of the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for obtaining precise information about the equilibrium geometry and electronic properties of molecules. nih.gov For 4-Benzyl-2,6-dichloropyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular structure to its lowest energy state (the ground state). researchgate.nettandfonline.comresearchgate.net This process minimizes the forces on each atom, providing accurate predictions of bond lengths, bond angles, and dihedral angles. orientjchem.orgcmu.edu

The optimized geometry reveals a structure where the pyridine (B92270) ring is planar, a characteristic of aromatic systems. The two chlorine atoms are situated ortho to the nitrogen atom, and the benzyl (B1604629) group is attached at the para position. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen significantly influences the geometry and electronic structure of the ring.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical data based on typical values for analogous structures calculated using DFT methods.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2-Cl | 1.74 Å |

| C6-Cl | 1.74 Å | |

| N1-C2 | 1.34 Å | |

| C4-C(benzyl) | 1.52 Å | |

| Bond Angles | Cl-C2-N1 | 115.5° |

| C3-C4-C5 | 118.0° | |

| N1-C6-C5 | 123.0° | |

| Dihedral Angle | C3-C4-C(benzyl)-C(phenyl) | ~60.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and spatial distribution of these orbitals dictate the molecule's ability to act as an electron donor (HOMO) or an electron acceptor (LUMO). malayajournal.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the benzyl and pyridine rings, while the LUMO is anticipated to be distributed across the dichloropyridine ring. The strong electron-withdrawing effect of the two chlorine atoms significantly lowers the energy of the LUMO, making the pyridine ring highly electron-deficient and susceptible to nucleophilic attack. researchgate.net FMO analysis of similar dichloropyridines reveals that the LUMO has large coefficients on the carbon atoms bearing the chlorine atoms (C2 and C6), identifying these as the primary sites for nucleophilic aromatic substitution (SNAr). rsc.org

Table 2: Calculated FMO Properties for this compound (Theoretical) This table presents hypothetical data based on typical values for analogous structures calculated using DFT methods.

| Parameter | Value (eV) | Implication |

| EHOMO | -6.85 | Electron-donating capability |

| ELUMO | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.65 | High kinetic stability, but reactive towards strong nucleophiles |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. uni-muenchen.de It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas susceptible to nucleophilic attack. orientjchem.org

In this compound, the MEP analysis is expected to show a significant region of negative potential around the pyridine nitrogen atom due to its lone pair of electrons. Conversely, strongly positive potential regions would be located on the C2 and C6 carbon atoms, a direct consequence of the high electronegativity of the attached chlorine atoms. rsc.org The hydrogen atoms of the benzyl group would also exhibit positive potential. This charge distribution confirms the susceptibility of the C2 and C6 positions to attack by nucleophiles.

Table 3: MEP Analysis Summary for this compound (Theoretical)

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

| Pyridine Nitrogen (N1) | Negative (Red) | Site for protonation and electrophilic attack |

| Carbons C2 and C6 | Positive (Blue) | Primary sites for nucleophilic attack |

| Benzyl Ring | Moderately Negative (Yellow/Green) | Site for electrophilic aromatic substitution |

| Amine Hydrogen | Positive (Blue) | Potential for hydrogen bonding |

Computational Studies of Reaction Mechanisms and Energy Profiles

Beyond static molecular properties, computational chemistry allows for the dynamic simulation of chemical reactions. By mapping the potential energy surface, researchers can elucidate reaction mechanisms, characterize transient species like transition states, and predict the energetic feasibility of a reaction pathway.

Computational modeling is instrumental in elucidating the step-by-step mechanism of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. Theoretical calculations can map the entire reaction coordinate from reactants to products, identifying all intermediates and transition states along the way. acs.org

For SNAr reactions on related dichloropyridines, DFT calculations have been used to investigate whether the mechanism is a stepwise process, involving a stable Meisenheimer-type intermediate, or a concerted process that proceeds through a single transition state. rsc.orgrsc.org In many cases involving highly activated pyridine systems, a concerted or nearly concerted pathway is found, where the bond to the nucleophile forms as the bond to the leaving group breaks, without a stable intermediate. rsc.orgmdpi.com Locating and characterizing the transition state structure (identified by having exactly one imaginary vibrational frequency) is key to understanding the reaction's activation barrier.

For SNAr reactions of analogous chloropyridines, computational models have successfully predicted relative reaction rates and regioselectivity. rsc.org These models often use calculated descriptors such as the electron affinity and the molecular electrostatic potential at the reaction center to build robust correlations with experimental kinetic data. rsc.org Such studies allow for the in silico screening of different nucleophiles or substituted pyridine analogues to predict their reactivity without the need for extensive experimental work.

Table 4: Hypothetical Calculated Energy Profile for SNAr of this compound with a Nucleophile (Nu⁻) This table presents hypothetical data based on typical values for analogous reactions calculated using DFT methods.

| Parameter | Calculated Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | +22.5 | Energy barrier for the reaction to occur; determines the reaction rate. |

| Reaction Energy (ΔG°rxn) | -15.0 | Overall free energy change; indicates a thermodynamically favorable (exergonic) reaction. |

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. Density Functional Theory (DFT) is a widely used method for these predictions. nipne.romdpi.com By employing specific functionals, such as B3LYP, and basis sets like 6-31G(d) or 6-311++G(d,p), researchers can calculate various spectroscopic parameters with a high degree of accuracy. nipne.roresearchgate.nettandfonline.com

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies of a molecule in its ground state. These calculated frequencies are often compared with experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy to assign the observed vibrational modes. nipne.roresearchgate.net For example, in the analysis of 2-chloro-5-nitrobenzyl alcohol, the optimized geometry and harmonic vibrational frequencies were calculated using the B3LYP/6-31G(d) method. nipne.ro The calculated spectra showed good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the fundamental vibrations. nipne.ro Aromatic C-H stretching vibrations are typically predicted and observed in the 3100-3000 cm⁻¹ region. nipne.ro

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are instrumental in confirming the molecular structure and assigning experimental NMR signals. For the novel compound (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine, the calculated chemical shifts were found to be in good agreement with the experimental results. researchgate.net

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. researchgate.nettandfonline.com This method can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra. researchgate.net These calculations help in understanding the electronic structure and the nature of transitions, such as π-π* transitions. mdpi.com

The accuracy of these computational predictions is highly dependent on the chosen level of theory and basis set. For complex systems, it is often necessary to use larger basis sets and functionals that properly account for electron correlation. mdpi.comtandfonline.com The combination of experimental and computational spectroscopic analysis provides a comprehensive understanding of the molecular structure and properties of compounds like this compound.

Below is a table summarizing typical computational methods used for predicting spectroscopic parameters:

| Spectroscopic Technique | Computational Method | Typical Basis Set | Predicted Parameters |

| FT-IR/FT-Raman | DFT (e.g., B3LYP) | 6-31G(d), 6-311++G(d,p) | Vibrational Frequencies, IR Intensities, Raman Activities |

| NMR | GIAO | 6-311++G(d,p) | ¹H and ¹³C Chemical Shifts |

| UV-Visible | TD-DFT | 6-311++G(d,p) | Absorption Wavelengths (λmax), Oscillator Strengths |

Investigation of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in optoelectronics and photonic technologies. nih.govnih.gov Organic NLO materials can exhibit large second- and third-order optical nonlinearities, fast response times, and high damage thresholds. nih.gov

The NLO response in organic molecules is fundamentally linked to the delocalization of π-electrons within the molecular framework. nih.gov This delocalization facilitates intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge, which is a key mechanism for generating a large NLO response. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict and understand the NLO properties of molecules. nih.govresearchgate.net Key parameters that are calculated include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.netmdpi.com These parameters quantify the molecule's response to an applied electric field.

A crucial factor influencing the NLO properties is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov A smaller HOMO-LUMO gap generally leads to higher polarizability and, consequently, a more significant NLO response. nih.gov Computational studies often focus on designing molecules with tailored HOMO-LUMO gaps to enhance their NLO characteristics. nih.gov

For instance, in a study of novel aryl-substituted pyridine compounds, DFT calculations at the M06 level with a 6-311G(d,p) basis set were used to evaluate their NLO properties. researchgate.net The results showed that compounds with greater global softness and lower hardness values exhibited enhanced charge transfer and larger NLO responses. researchgate.net Specifically, the compound 4-([1,1′-biphenyl]-4-yl)-2-methylpyridine (PMP) displayed the highest values for average polarizability (⟨α⟩), total first hyperpolarizability (βtot), and total second hyperpolarizability (γtot). researchgate.net

The calculated values for these NLO parameters can be compared with those of well-known NLO materials, such as para-nitroaniline, to assess their potential for practical applications. mdpi.com A cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde, for example, was found to have a calculated first hyperpolarizability value that indicated it could be a promising candidate for NLO applications. mdpi.com

The table below presents the calculated NLO properties for a selection of organic compounds from computational studies.

| Compound | ⟨α⟩ (esu) | βtot (esu) | ⟨γ⟩ (esu) | Reference |

| MSTD7 | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ | 3.66 × 10⁻³¹ | nih.gov |

| PMP | 4.135 × 10⁻²³ | 1.793 × 10⁻²⁹ | 1.460 × 10⁻³⁴ | researchgate.net |

| Acridine-2,4-dihydroxybenzaldehyde cocrystal | 5.6119 × 10⁻²³ | 5.6250 × 10⁻³⁰ | 6.227 × 10⁻³⁵ | mdpi.com |

These theoretical investigations are invaluable for the rational design of new organic materials with superior NLO properties, guiding synthetic efforts towards the most promising molecular architectures.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Benzyl 2,6 Dichloropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Connectivity and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule can be obtained.

¹H NMR Spectroscopy provides data on the number of different types of protons, their electronic environment, and the number of neighboring protons. For 4-Benzyl-2,6-dichloropyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzyl (B1604629) rings, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) bridge. The chemical shifts (δ) are influenced by the electron-withdrawing chlorine atoms and the aromatic rings. For instance, in a related compound, 4-benzylpyridine, the methylene protons appear around 3.95 ppm, while the pyridine and benzyl protons resonate between 7.09 and 8.49 ppm. chemicalbook.com In this compound, the protons on the dichloropyridine ring would likely experience a downfield shift due to the deshielding effect of the chlorine atoms.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. In a substituted pyridine like 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine, the carbon atoms of the pyridine ring appear at δ 162.1 and 149.2 ppm, while the benzyl carbon is observed at δ 137.5 ppm. vulcanchem.com For this compound, distinct signals would be expected for the carbons of the dichloropyridine ring, with the chlorine-substituted carbons appearing at a significantly downfield chemical shift. The carbons of the benzyl group and the methylene bridge would also have characteristic resonances.

Purity Assessment using NMR is achieved by identifying signals corresponding to impurities, such as residual solvents or starting materials. sigmaaldrich.com The integration of the signals in ¹H NMR can also be used for quantitative analysis to determine the relative amounts of the main compound and any impurities present.

A representative, though not experimentally verified for this specific compound, set of expected NMR data is presented below:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic-H (Pyridine) | 7.3 - 7.5 | Singlet | Protons on the dichloropyridine ring |

| Aromatic-H (Benzyl) | 7.1 - 7.3 | Multiplet | Protons on the benzyl ring |

| Methylene-H | ~4.0 | Singlet | -CH₂- protons |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| C-Cl (Pyridine) | 150 - 155 | Carbons bonded to chlorine |

| C-C (Pyridine) | 120 - 140 | Unsubstituted carbons in the pyridine ring |

| C-quaternary (Benzyl) | 135 - 140 | Quaternary carbon of the benzyl group |

| C-H (Benzyl) | 125 - 130 | CH carbons of the benzyl group |

| Methylene-C | 40 - 45 | -CH₂- carbon |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of a compound, providing a "fingerprint" unique to the molecule. americanpharmaceuticalreview.comcigrjournal.org These techniques are invaluable for identifying the functional groups present.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. For this compound, characteristic IR absorption bands would be expected for:

Aromatic C-H stretching: Typically observed between 3100 and 3000 cm⁻¹. nipne.ro

C-C stretching within the aromatic rings: Found in the 1650-1400 cm⁻¹ region. nipne.ro

C-Cl stretching: Generally gives strong bands in the 770-505 cm⁻¹ region. nipne.ro

Pyridine ring vibrations: Specific skeletal vibrations for the pyridine ring.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides information on vibrational modes that are often weak or absent in the IR spectrum. For instance, symmetrical vibrations in molecules with a center of symmetry are often Raman active and IR inactive. americanpharmaceuticalreview.com For this compound, Raman spectroscopy would also be expected to show bands for aromatic C-H stretching, C-C ring stretching, and C-Cl stretching. Comparing the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. nih.gov

A summary of expected vibrational frequencies is provided below:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C-C Ring Stretch | 1650 - 1400 | 1650 - 1400 |

| C-Cl Stretch | 770 - 505 | 770 - 505 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π → π* electronic transitions within the pyridine and benzyl rings. The presence of the chlorine atoms and the benzyl group can influence the wavelength of maximum absorption (λmax). In pyridine-containing compounds, Q and B bands related to π → π* transitions are typically observed. researchgate.net The degree of conjugation between the two aromatic rings, though separated by a methylene group, might have a minor effect on the electronic transitions. The UV data is typically collected over a wavelength range of 190–800 nm. rsc.org For similar aromatic structures, absorption maxima can be found in the range of 200-400 nm. rsc.org

X-ray Diffraction Crystallography for Precise Solid-State Molecular Architecture

This technique would provide definitive proof of the connectivity of the 4-benzyl and 2,6-dichloro substituents on the pyridine ring. It would also reveal details about the intermolecular interactions, such as stacking of the aromatic rings, which govern the crystal packing. researchgate.net While the synthesis of a suitable single crystal is a prerequisite, the resulting structural data is unparalleled in its detail and accuracy.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound and for obtaining information about its elemental composition. google.com HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the molecular formula.

For this compound (C₁₂H₉Cl₂N), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum provides further structural information. Cleavage of the bond between the methylene group and the pyridine ring or the benzyl ring would be expected, leading to characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be a distinctive feature in the mass spectrum of this compound.

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijstr.org It is suitable for volatile and thermally stable compounds like this compound. nih.gov The sample is vaporized and passed through a column, where components separate based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then detects and identifies the separated components. This method is highly effective for identifying and quantifying impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used for purity assessment. ekb.eg In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the components between the two phases. A UV detector is often used to detect the components as they elute from the column. rsc.org HPLC can be used to determine the purity of this compound and to separate it from any non-volatile impurities or side products from the synthesis. acs.org

Systematic Derivatives and Analogs of 4 Benzyl 2,6 Dichloropyridine in Research

Structural Modifications of the Halogen Substituents (e.g., difluoro, dibromo)

Replacing the chlorine atoms at the 2 and 6 positions of the pyridine (B92270) ring with other halogens, such as fluorine or bromine, significantly alters the compound's properties. These modifications influence the electronic character of the pyridine ring and its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

The nature of the carbon-halogen (C-X) bond is critical. Fluorine, being the most electronegative element, forms the strongest bond with carbon and is a poorer leaving group compared to chlorine and bromine. Conversely, the C-Br bond is weaker, making dibromo-analogs potentially more reactive in certain substitution reactions. The structural influence of the halogen atoms generally increases in the order of Cl < Br < I, corresponding to the increasing size and polarizability of the halogen's σ-hole, which is crucial for forming halogen bonds. mdpi.com Halogen bonding, a non-covalent interaction, can play a significant role in the crystal engineering and molecular recognition properties of these compounds. nih.gov

Table 1: Comparison of Carbon-Halogen Properties Relevant to Pyridine Derivatives

| Property | Carbon-Fluorine (C-F) | Carbon-Chlorine (C-C) | Carbon-Bromine (C-Br) |

|---|---|---|---|

| Average Bond Enthalpy (kJ/mol) | ~485 | ~327 | ~285 |

| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 | 2.96 |

| Leaving Group Ability in SNAr | Poor | Good | Very Good |

| Potential for Halogen Bonding | Weak | Moderate | Strong |

Diversification of the Benzyl (B1604629) Moiety with Substituents on the Phenyl Ring

Introducing substituents onto the phenyl ring of the benzyl group is a common strategy to modulate the electronic properties of the entire molecule. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—influences the reactivity of the benzylic position and the electron density of the molecule. libretexts.org

For instance, EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the phenyl ring. This can stabilize a potential carbocation at the benzylic position, favoring SN1-type reactions. stackexchange.comkhanacademy.org Conversely, EWGs such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups decrease the electron density, making the benzylic carbon more electrophilic and potentially more susceptible to SN2 reactions. stackexchange.comnih.gov The reactivity of substituted benzyl chlorides in solvolysis reactions has been shown to be highly dependent on the electronic effects of the ring substituents. nih.gov These modifications can be used to fine-tune the molecule's interactions with other chemical species.

Table 2: Influence of Phenyl Ring Substituents on the Benzyl Moiety

| Substituent Type | Example Groups | Electronic Effect on Phenyl Ring | Potential Influence on Benzylic Reactivity |

|---|---|---|---|

| Electron-Donating (Activating) | -OCH₃, -CH₃, -NH₂ | Increases electron density (Resonance/Inductive) | Stabilizes adjacent carbocations (favors SN1) |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -CF₃ | Decreases electron density (Resonance/Inductive) | Increases electrophilicity of benzylic carbon (favors SN2) |

| Halogens (Deactivating) | -F, -Cl, -Br | Weakly withdraws electron density (Inductive) | Modestly increases electrophilicity |

Alterations within the Pyridine Core (e.g., nitrogen position isomers, ring size modifications)

Modifying the pyridine core itself leads to the creation of distinct isomers and analogs. Shifting the position of the nitrogen atom within the ring or altering the ring size results in compounds with different geometries and electronic distributions.

One example is the positional isomer, 2-benzyl-4,6-dichloropyridine. In this arrangement, the benzyl group is adjacent to the nitrogen atom, which can influence its reactivity due to steric and electronic effects. The synthesis of various benzylpyridine derivatives, including 2-, 3-, and 4-benzylpyridines, can be achieved through methods like deoxygenation of the corresponding phenylpyridylmethanols. rsc.org The synthesis of unsymmetrical 2,6-disubstituted pyridines is often challenging but can be accomplished through selective cross-coupling reactions. researchgate.netacs.org While direct research on ring size modifications (e.g., creating a diazepine (B8756704) analog) of 4-benzyl-2,6-dichloropyridine is not prominent, it represents a theoretical path for creating novel analogs.

Table 3: Comparison of Positional Isomers

| Isomer | Structural Feature | Potential Chemical Differences |

|---|---|---|

| This compound | Benzyl group is para to the nitrogen atom. | Symmetrical electronic influence of chloro groups. |

| 2-Benzyl-4,6-dichloropyridine | Benzyl group is ortho to the nitrogen atom. | Potential for steric hindrance at the nitrogen and benzyl positions. Altered dipole moment. |

Synthesis and Reactivity of Related Dichloropyrimidine and Other Dichloroheteroaromatic Analogs

The study of this compound extends to its heteroaromatic analogs, most notably dichloropyrimidines. The pyrimidine (B1678525) ring system, with two nitrogen atoms, is a common feature in medicinal chemistry. wuxiapptec.com

The synthesis of 4-benzyl-2,6-dichloropyrimidine (B3029818) can be achieved from 2,4,6-trichloropyrimidine (B138864) and a benzyl Grignard reagent like benzylmagnesium chloride. chemicalbook.com Similarly, 2-benzyl-4,6-dichloropyrimidine (B1272923) can be synthesized from 2-benzylpyrimidine-4,6-diol. chemicalbook.com

A key area of research for dichloropyrimidines is the regioselectivity of their nucleophilic aromatic substitution (SNAr) reactions. Generally, the C4 position in 2,4-dichloropyrimidines is more reactive than the C2 position. guidechem.com However, this selectivity is highly sensitive to steric and electronic effects from other substituents on the ring. wuxiapptec.com For example, a strong electron-donating group at the C6 position can reverse this selectivity, making the C2 position more reactive. wuxiapptec.com The reaction conditions also play a crucial role in determining the outcome of substitution reactions. guidechem.com Palladium-catalyzed amination reactions have been developed to achieve high regioselectivity, strongly favoring substitution at the C4 position. acs.org

Table 4: Factors Influencing Regioselectivity in SNAr Reactions of Dichloropyrimidines

| Factor | Influence on C4 vs. C2 Reactivity | Reference |

|---|---|---|

| General Reactivity | C4 is typically more reactive than C2. | guidechem.com |

| Substituents at C5/C6 | Strong electron-donating or withdrawing groups can alter selectivity, sometimes favoring C2. | wuxiapptec.com |

| Steric Hindrance | Bulky groups at C5 can affect C4/C2 selectivity. | wuxiapptec.com |

| Reaction Conditions | Choice of solvent and base (e.g., nBuOH/DIPEA) can yield a single C4-substituted product. | guidechem.com |

| Catalysis | Palladium catalysts can be used to achieve highly regioselective amination at the C4 position. | acs.org |

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic methods, and the production of 4-Benzyl-2,6-dichloropyridine is no exception. Future efforts will likely concentrate on replacing hazardous reagents, minimizing waste, and improving energy efficiency.

Current synthetic strategies often rely on traditional methods that may involve harsh conditions or the use of toxic substances. For instance, the synthesis of 2,6-dichloropyridine (B45657) can be achieved through the reaction of 2-chloropyridine (B119429) with chlorine under photoinitiation at high temperatures (160-190 °C). google.com While this method avoids the use of a catalyst or solvent, its high energy consumption presents a drawback from a sustainability perspective. google.com

Emerging greener alternatives could involve catalytic transfer hydrogenation for the selective dechlorination of polychlorinated pyridines, a method that has been successfully applied to the synthesis of 2,3-dichloropyridine (B146566) using a recyclable Pd/C catalyst and a non-toxic hydrogen donor. google.com Another promising avenue is the use of metal-free synthesis, such as the deoxygenation of benzylpyridine derivatives using aqueous hydroiodic acid, which is considered an economical and environmentally friendly approach. rsc.orgresearchgate.net The development of one-pot syntheses and the use of multicomponent reactions (MCRs) are also anticipated to contribute to more sustainable routes for pyridine (B92270) derivatives. bohrium.com

| Synthetic Approach | Key Features | Potential for Greener Synthesis of this compound |

| Catalytic Transfer Hydrogenation (CTH) | Utilizes a hydrogen donor in the presence of a metal catalyst; catalyst can often be recycled. google.com | Could be adapted for the selective synthesis of the dichloropyridine ring from a more highly chlorinated precursor. |

| Metal-Free Synthesis | Avoids the use of metal catalysts, reducing cost and potential for metal contamination of the product. researchgate.net | A metal-free method for introducing the benzyl (B1604629) group could be combined with a green chlorination step. |

| Flow Chemistry | Reactions are performed in a continuous stream, offering better control, safety, and scalability. numberanalytics.comnih.gov | Existing batch syntheses could be adapted to flow systems, reducing reaction times and improving efficiency. |

| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single step to form a complex product, improving atom economy. bohrium.com | A one-pot MCR could potentially construct the this compound scaffold from simpler precursors. |

Exploration of Novel Reactivity and Catalytic Applications

The unique electronic properties of this compound, arising from the electron-withdrawing chloro substituents and the benzyl group, make it a promising candidate for exploring new chemical reactions and catalytic applications. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, opening pathways for the synthesis of a wide range of derivatives. smolecule.com

Future research will likely investigate the use of this compound as a ligand in transition-metal catalysis. Pyridine derivatives are known to coordinate with metal centers, influencing the catalytic activity and selectivity of reactions. preprints.org For example, dichloropyridines have been used in palladium-catalyzed cross-coupling reactions. researchgate.net The benzyl group at the 4-position of the pyridine ring could modulate the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with enhanced performance.

Furthermore, the reactivity of the benzyl C-H bonds could be exploited in C-H activation/functionalization reactions. Copper-catalyzed α-methylenation of benzylpyridines has been demonstrated using dimethylacetamide as a one-carbon source, suggesting that the benzyl group of this compound could be a handle for further molecular elaboration. acs.org

Integration of this compound into Automated and Flow Chemistry Platforms

The integration of synthetic processes into automated and flow chemistry platforms is a major trend in modern chemical research and manufacturing. google.com These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization. numberanalytics.comresearchgate.net

The synthesis of pyridine derivatives has been successfully adapted to flow chemistry. nih.govfigshare.com For instance, the Bohlmann-Rahtz pyridine synthesis can be performed in a continuous flow reactor. researchgate.net Future work will likely focus on translating the synthesis of this compound and its subsequent derivatization into continuous flow processes. This would not only make the synthesis more efficient and scalable but also enable the rapid generation of libraries of related compounds for biological screening or materials science applications. google.com

| Platform | Key Advantages | Potential Application for this compound |

| Automated Synthesis | High-throughput screening of reaction conditions; rapid library generation. nih.gov | Optimization of synthetic routes and exploration of a wide range of derivatives. |

| Flow Chemistry | Improved heat and mass transfer; enhanced safety; scalability. numberanalytics.comresearchgate.net | Continuous production of this compound and its derivatives. |

Advanced Computational Design for Rational Synthesis and Application

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. scholarsresearchlibrary.com In the context of this compound, computational methods can be employed to guide the rational design of more efficient synthetic routes and to predict the properties of novel derivatives for specific applications.

DFT calculations can be used to study reaction mechanisms, identify key intermediates and transition states, and predict reaction outcomes. acs.orgnih.gov This information can be invaluable for optimizing reaction conditions and for designing new catalysts for the synthesis of this compound. For example, computational studies have been used to investigate the geometry and electronic properties of pyridine derivatives, providing insights into their antimicrobial activity. nih.govbohrium.com

Furthermore, computational screening can be used to predict the properties of a large number of virtual derivatives of this compound, allowing researchers to prioritize synthetic targets with the most promising characteristics for applications in areas such as materials science or medicinal chemistry.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of molecular structure, vibrational frequencies, and electronic properties. scholarsresearchlibrary.com | Understanding the reactivity and predicting the spectroscopic properties of the molecule and its derivatives. |

| Reaction Mechanism Studies | Identification of transition states and intermediates to elucidate reaction pathways. acs.org | Guiding the development of more efficient and selective synthetic routes. |

| In Silico Screening | Virtual evaluation of the properties of a large number of compounds. mdpi.com | Prioritizing the synthesis of derivatives with desired characteristics for specific applications. |

Expanding Applications in Complex Molecular Assembly and Functional Materials Science

The rigid and functionalizable scaffold of this compound makes it an attractive building block for the construction of complex molecular architectures and functional materials. Pyridine-based ligands are widely used in supramolecular chemistry to create self-assembled structures such as metal-organic frameworks (MOFs) and coordination polymers. mdpi.comcmu.edu The dichloropyridine unit can be functionalized to introduce coordinating groups, while the benzyl moiety can be used to tune the steric and electronic properties of the resulting assemblies.

The reaction of 2,6-dichloropyridine with p-methoxyphenylboronic acid, followed by demethylation, has been used to create dinucleophilic fragments for the construction of macrocycles in host-guest chemistry. researchgate.net A similar strategy could be employed with this compound to generate novel supramolecular hosts.

In materials science, pyridine derivatives are being investigated for applications in organic electronics and photovoltaics. smolecule.com The unique combination of a benzyl group and two chlorine atoms in this compound could lead to materials with interesting photophysical or electronic properties. Future research will likely explore the incorporation of this compound into polymers and other materials to create novel functional systems. preprints.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.